molecular formula C9H5F3IN3O B1311695 2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 209971-49-3

2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No. B1311695
Key on ui cas rn: 209971-49-3
M. Wt: 355.05 g/mol
InChI Key: BEXBGVODFKVSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08822468B2

Procedure details

2,2,2-Trifluoro-N-(6-iodo-imidazo[1,2-a]pyridin-2-yl)-acetamide (Stage 153.2, 1 g, 2.82 mmol) was dissolved in THF (15 mL) and cooled down to −40° C. under nitrogen atm. iPrMgCl in THF (2 M, 2.8 mL) was added dropwise. After 1 h stirring, cold DMF (0.65 mL, 8.46 mmol) in THF (1 mL) was added and the RM warmed up to −10° C. in 4 h. NH4Cl solution was added and the mixture was extracted 3 times with EtOAc. Combined organic layers were washed with brine and dried on Na2SO4. After evaporation of the solvent the crude was purified by preparative HPLC with acetonitrile/water (with 0.1% TFA) to afford the title compound (tR 0.88 min (conditions 2), (MH+=258).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[N:7]=[C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][N:9]2[CH:15]=1)=[O:4].C([Mg]Cl)(C)C.CN([CH:26]=[O:27])C.[NH4+].[Cl-]>C1COCC1>[F:1][C:2]([F:17])([F:16])[C:3]([NH:5][C:6]1[N:7]=[C:8]2[CH:13]=[CH:12][C:11]([CH:26]=[O:27])=[CH:10][N:9]2[CH:15]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)NC=1N=C2N(C=C(C=C2)I)C1)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
2.8 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.65 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
After 1 h stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the RM warmed up to −10° C. in 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted 3 times with EtOAc
WASH
Type
WASH
Details
Combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried on Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the crude
CUSTOM
Type
CUSTOM
Details
was purified by preparative HPLC with acetonitrile/water (with 0.1% TFA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C(=O)NC=1N=C2N(C=C(C=C2)C=O)C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.